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In drug discovery, machine learning models predict the bioactivity of novel compounds. Standard validation

methods can overestimate performance for real-world use. The table below compares two core validation

approaches [1].

Feature Conventional Random Split CV

k-Fold n-Step Forward CV (SFCV)

Core Principle Randomly splits dataset into training
and test sets.

Real-World Poor; test compounds are often

Simulation similar to training compounds.

Applicability Limited, as the chemical space of the

Domain test set is well-represented in training.

Primary Use General model benchmarking where

Case data is independent and identically
distributed.

Splits data sequentially based on time or a
molecular property (e.g., logP).

Excellent; mimics the real-world task of
predicting truly novel, more drug-like
compounds.

Broad, as the model is tested on data that
is "future" or "outside" the training space.

Prospective validation in drug discovery,
where the goal is to predict out-of-
distribution compounds.

Key Metrics for Prospective Validation
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Beyond the validation method, the study highlights two crucial metrics for assessing model performance in a

drug discovery context [1]:

e Discovery Yield: Measures the model's ability to correctly identify molecules with desirable
bioactivity compared to other small molecules. A high discovery yield indicates the model is effective
at finding true hits.

¢ Novelty Error: Assesses whether the model can generalize to new, unseen data that differs
significantly from its training data. It helps define the model's "applicability domain."

Experimental Protocol for k-Fold n-Step Forward CV

The following workflow and diagram detail the implementation of SFCV as described in the study [1].

Step-by-Step Methodology:

o Dataset Preparation: Collect a dataset of small molecules with experimentally measured bioactivity
(e.g., IC50 values). Standardize molecular structures and convert IC50 to pIC50 (higher pIC50
indicates greater potency).

¢ Molecular Featurization: Represent each compound using a numerical descriptor. The study used
2048-bit ECFP4 fingerprints (Morgan fingerprints) to encode chemical structures.

¢ Property Calculation & Sorting: Calculate the logP (a measure of hydrophobicity) for each
molecule. Sort the entire dataset by logP in descending order.

o Data Splitting: Divide the sorted dataset into k equal, sequential bins.

e lterative Training & Validation:

o Iteration 1: Use bin 1 for training and bin 2 for testing.
o [teration 2: Use bins 1-2 for training and bin 3 for testing.
o Continue until the last bin is used for testing.

¢ Model Training & Evaluation: In each iteration, train a model (e.g., Random Forest, Gradient
Boosting) on the training set and use it to predict the bioactivity of the test set. Calculate performance
metrics (like discovery yield and novelty error) for each iteration.
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SFCV mimics the iterative optimization of compounds to become more drug-like (lower logP).

Application to Natural Products like Collinomycin

While the search results do not contain a direct case study on collinomycin, the methodology is highly

relevant:

e Activation of Silent Gene Clusters: Streptomycetes, the producers of collinomycin, have many
silent biosynthetic gene clusters [2]. Cross-validation techniques could help build robust models to
predict the bioactivity of compounds activated through co-culture, guiding which microbial pairs to
test.

¢ Rubromycin Family Activities: Collinomycin (a-rubromycin) belongs to the rubromycin family,
which shows diverse activities like antimicrobial, anticancer, and enzyme inhibition [3] [4]. SFCV could
be used to build predictive models for these specific activities.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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